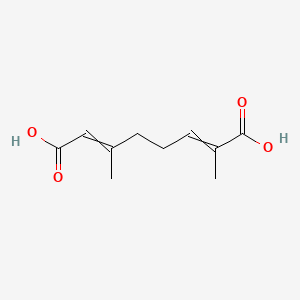
3,7-Dimethyl-2,6-octadienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-2,6-octadienedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C10H16O
- Molecular Weight : 152.23 g/mol
- IUPAC Name : 3,7-Dimethyl-2,6-octadienal
Citral exists as a mixture of two geometric isomers: geranial and neral. It is primarily derived from essential oils of plants such as lemongrass and lemon myrtle.
Food Industry
Citral is widely used as a flavoring agent due to its lemon-like aroma. It is present in various food products and beverages, enhancing their sensory qualities.
| Application | Description |
|---|---|
| Flavoring Agent | Used in candies, soft drinks, and baked goods to impart a citrus flavor. |
| Natural Preservative | Exhibits antimicrobial properties that can help preserve food quality. |
Fragrance Industry
Citral is a key ingredient in perfumes and cosmetics, valued for its fresh scent.
| Application | Description |
|---|---|
| Perfume Composition | Used in the formulation of various perfumes to provide a citrus note. |
| Cosmetic Products | Incorporated in lotions and creams for its fragrance and potential skin benefits. |
Pharmaceutical Research
Recent studies have explored the therapeutic potential of citral, particularly its anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Citral has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : Research indicates that citral may induce apoptosis in cancer cells by modulating apoptotic pathways . In vitro studies demonstrated its effectiveness against breast cancer cell lines (MCF-7) at varying concentrations .
Agricultural Applications
Citral has been investigated for its insecticidal properties.
Case Study 1: Anticancer Potential
A study involving the treatment of MCF-7 breast cancer cells with citral showed significant inhibition of cell proliferation at concentrations of 100 µM after 48 hours of exposure. The mechanism involved the activation of caspases leading to apoptosis .
Case Study 2: Antimicrobial Activity
Research demonstrated that citral exhibits strong antimicrobial activity against pathogens like Aspergillus flavus, suggesting its use as a natural preservative in food products .
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2,6-dimethylocta-2,6-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
IUBQEOXMIZDLSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)O)CCC=C(C)C(=O)O |
Sinónimos |
2,6-dimethyl-2,6-octadiene-1,8-dioic acid BMS 197491 BMS-197491 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















